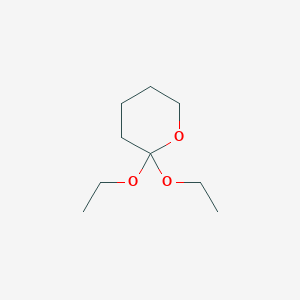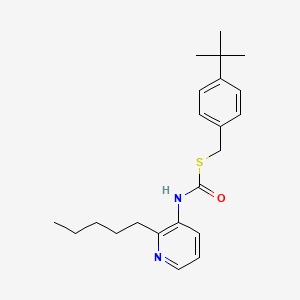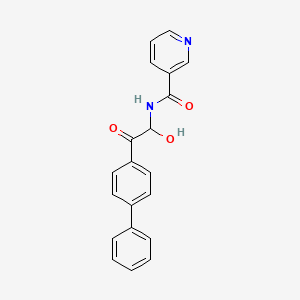
2,2-Dibenzyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibenzyloxirane is an organic compound characterized by the presence of an oxirane ring substituted with two benzyl groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the oxirane ring, a three-membered cyclic ether, imparts significant strain to the molecule, making it highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibenzyloxirane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium hydroxide to form benzyl alcohol, which is then treated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide can then react with an epoxide, such as epichlorohydrin, to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibenzyloxirane undergoes a variety of chemical reactions due to the strained nature of the oxirane ring. These reactions include:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile used .
Scientific Research Applications
2,2-Dibenzyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,2-Dibenzyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new bonds .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes such as epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols. This interaction is crucial for understanding the metabolism and detoxification of epoxides in living organisms .
Comparison with Similar Compounds
2,3-Epoxypropylbenzene: Similar to 2,2-Dibenzyloxirane but with different substitution patterns on the oxirane ring.
2-Phenyl-1,2-epoxyethane: Another epoxide with a phenyl group attached to the oxirane ring.
Styrene oxide: A simpler epoxide with a single phenyl group attached to the oxirane ring
Uniqueness: this compound is unique due to the presence of two benzyl groups, which significantly influence its reactivity and properties. The steric and electronic effects of the benzyl groups make it distinct from other epoxides, affecting its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
41979-18-4 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,2-dibenzyloxirane |
InChI |
InChI=1S/C16H16O/c1-3-7-14(8-4-1)11-16(13-17-16)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
GKEGVBQPRXBYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


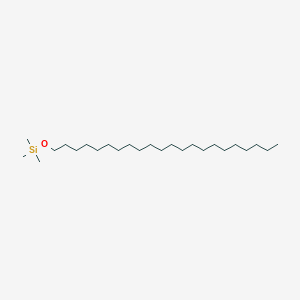
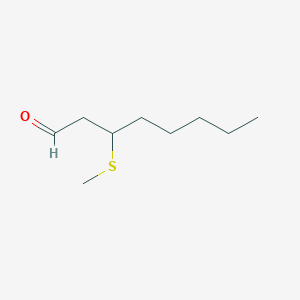
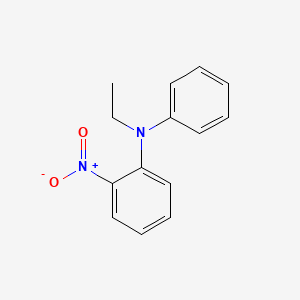
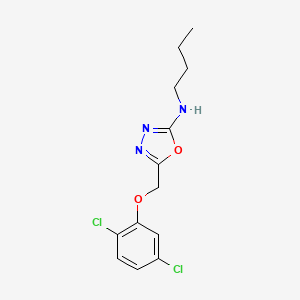

![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)

![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
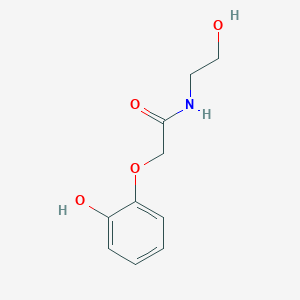
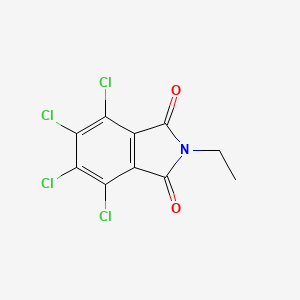
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
